1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 151157-58-3
VCID: VC21278717
InChI: InChI=1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17)
SMILES: C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Molecular Formula: C12H11F3O2
Molecular Weight: 244.21 g/mol

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

CAS No.: 151157-58-3

Cat. No.: VC21278717

Molecular Formula: C12H11F3O2

Molecular Weight: 244.21 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid - 151157-58-3

Specification

CAS No. 151157-58-3
Molecular Formula C12H11F3O2
Molecular Weight 244.21 g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17)
Standard InChI Key OEIXASDDYLPZFJ-UHFFFAOYSA-N
SMILES C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O
Canonical SMILES C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Identity and Identification

1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is precisely identified through various systematic nomenclature systems and identification codes. The compound possesses a distinctive structure featuring a cyclobutane ring as the central framework, with a 3-trifluoromethylphenyl substituent and a carboxylic acid group both attached to the same carbon of the cyclobutane ring. This structural arrangement contributes to its unique chemical behavior and potential applications in various research fields.

The compound is officially registered with the Chemical Abstracts Service (CAS) registry number 151157-58-3, which serves as its unique identifier in chemical databases and literature . Several synonyms are commonly used when referring to this compound, including 1-(3-Trifluoromethylphenyl)-1-carboxy-cyclobutane, 1-[3-(TrifluoroMethyl)phenyl]-cyclobutanecarboxylic acid, and Cyclobutanecarboxylic acid, 1-[3-(trifluoromethyl)phenyl] . The MDL number assigned to this compound is MFCD11037070, which provides another standardized reference code used in chemical databases .

Fundamental Physical and Chemical Properties

The fundamental physical and chemical properties of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid are critical for understanding its behavior in various experimental settings and applications. The compound has a well-defined molecular formula of C12H11F3O2, reflecting its composition of carbon, hydrogen, fluorine, and oxygen atoms . Its precise molecular weight is reported as 244.21 g/mol according to ChemicalBook, with a slight variance of 244.07 g/mol noted in GlpBio's documentation .

PropertyValueSource
CAS Number151157-58-3
Molecular FormulaC12H11F3O2
Molecular Weight244.21 g/mol (244.07 g/mol)
MDL NumberMFCD11037070
CBNumberCB81625127
Purity (commercial)>90.00%
Recommended Storage2-8°C
HS Code2916399090

Structural Features and Significance

The structural features of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid contribute significantly to its chemical behavior and potential applications. The presence of the trifluoromethyl (CF3) group on the phenyl ring is particularly notable. This functional group introduces strong electron-withdrawing properties that affect the electronic distribution within the molecule. The CF3 group is known to enhance lipophilicity and metabolic stability in pharmaceutical compounds, potentially making derivatives of this compound interesting candidates for drug development.

The cyclobutane ring represents another significant structural element, providing a rigid, four-membered carbocyclic framework that constrains the molecule's conformational flexibility. This structural rigidity can be advantageous in certain applications, particularly in medicinal chemistry where conformational constraints often lead to improved target selectivity and binding affinity.

The quaternary carbon at position 1 of the cyclobutane ring, bearing both the phenyl substituent and the carboxylic acid group, creates a sterically hindered environment that influences the reactivity of the carboxylic acid functionality. This steric hindrance may affect the compound's behavior in various chemical reactions, including esterification, amidation, and salt formation.

ManufacturerProduct NumberPurityPackage SizePrice (USD)
American Custom Chemicals CorporationHCH036076095.00%5mg$502.73
AK ScientificV3459Not specified5g$1,011.00
AK ScientificV3459Not specified10g$1,491.00
SynQuest Laboratories2821-3-0V98%5g$1,277.00
CrysdotCD1213939095+%10g$1,018.00

This pricing data, while dated from December 2021, illustrates the significant cost associated with this research chemical . The substantial price variation between suppliers for similar quantities indicates the importance of comparative shopping for researchers working with limited budgets. Additionally, the substantial price difference between 5mg and larger quantities (5-10g) suggests economies of scale in purchasing larger amounts, though this must be balanced against storage considerations and expected usage.

Quality Specifications and Documentation

Commercial sources of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid typically provide specific quality specifications and accompanying documentation to verify the identity, purity, and safety of their products. The purity standards generally range from >90% to 98%, depending on the supplier and intended application . Higher purity grades typically command premium prices and are often preferred for advanced research applications where impurities could interfere with experimental results.

GlpBio reports providing their product with a purity exceeding 90.00%, along with comprehensive documentation including certificates of analysis (COA), safety data sheets (SDS), and detailed product datasheets . These documents provide essential information about the compound's identity, composition, handling procedures, and potential hazards.

Sample solutions may be provided by some suppliers to facilitate research, with GlpBio noting the availability of 25μL sample solutions at a concentration of 10mM . This offering allows researchers to evaluate the compound before committing to larger purchases, potentially saving resources when exploring new research directions.

Desired Concentration1 mg5 mg10 mg
1 mM4.0972 mL20.4859 mL40.9719 mL
5 mM0.8194 mL4.0972 mL8.1944 mL
10 mM0.4097 mL2.0486 mL4.0972 mL

This table provides precise volumes required to achieve specific molar concentrations based on the initial quantity of the compound . These calculations utilize the molecular weight of 244.07 g/mol as reported by GlpBio, explaining the slight discrepancy with values calculated using the molecular weight of 244.21 g/mol reported by ChemicalBook .

Solubility Enhancement Techniques

Research Applications and Scientific Significance

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator